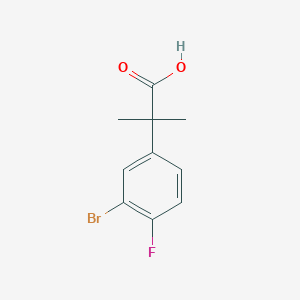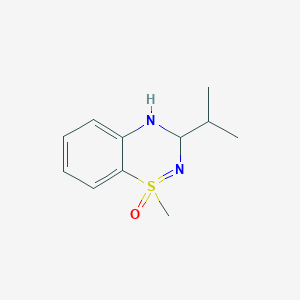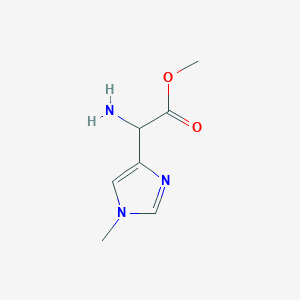
methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could serve as a lead compound for the development of new drugs targeting these conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat bacterial and protozoal infections.
Imidazole-4-acetic acid: A metabolite of histamine, involved in various physiological processes.
Uniqueness
Methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group differentiates it from other imidazole derivatives, potentially offering unique reactivity and interactions in chemical and biological systems.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 |
InChI 键 |
FFXRGGGLYFQCSR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


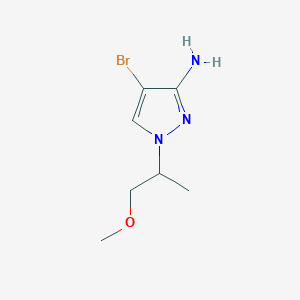
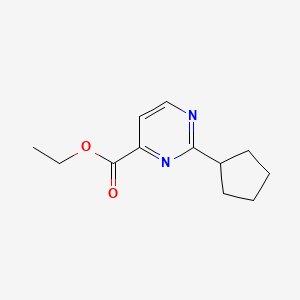
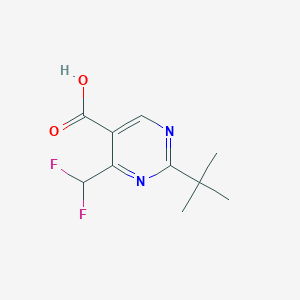
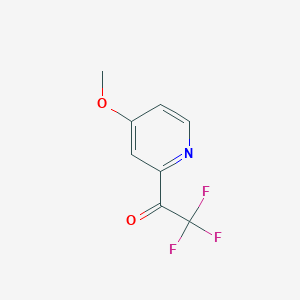
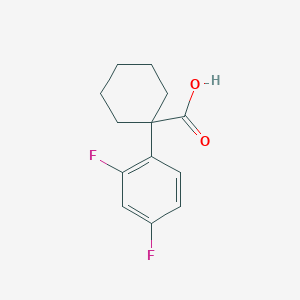
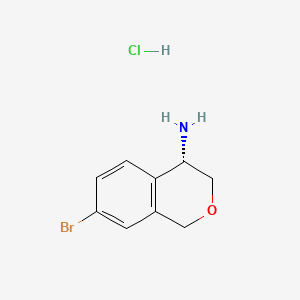
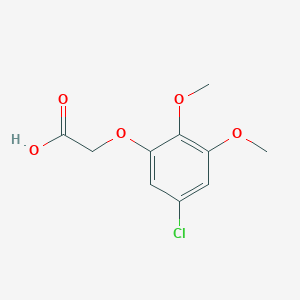

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
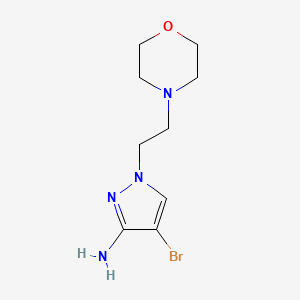
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
